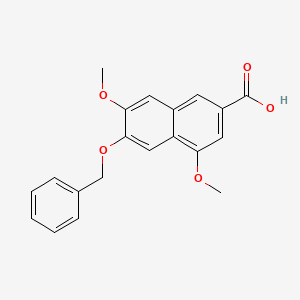
2-(4,4-Difluoropiperidin-1-yl)-5-(methylsulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Difluoro-1-piperidinyl)-5-(methylsulfonyl)benzenamine is a chemical compound with a unique structure that includes a piperidine ring substituted with two fluorine atoms and a benzenamine moiety with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoro-1-piperidinyl)-5-(methylsulfonyl)benzenamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting appropriate starting materials under controlled conditions to introduce the difluoro substituents.
Attachment of the Benzenamine Moiety: The benzenamine moiety is then attached to the piperidine ring through a series of reactions that may involve nucleophilic substitution or other suitable methods.
Introduction of the Methylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoro-1-piperidinyl)-5-(methylsulfonyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzenamine moiety.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
2-(4,4-Difluoro-1-piperidinyl)-5-(methylsulfonyl)benzenamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoro-1-piperidinyl)-5-(methylsulfonyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4,4-Difluoro-1-piperidyl)aniline: This compound shares the piperidine ring with difluoro substituents but differs in the functional groups attached to the benzenamine moiety.
2-fluoro QMPSB: Another related compound with a similar piperidine ring structure but different substituents.
Uniqueness
2-(4,4-Difluoro-1-piperidinyl)-5-(methylsulfonyl)benzenamine is unique due to the specific combination of functional groups and the resulting chemical properties. Its distinct structure allows for unique interactions and applications that may not be achievable with similar compounds.
Properties
Molecular Formula |
C12H16F2N2O2S |
|---|---|
Molecular Weight |
290.33 g/mol |
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-5-methylsulfonylaniline |
InChI |
InChI=1S/C12H16F2N2O2S/c1-19(17,18)9-2-3-11(10(15)8-9)16-6-4-12(13,14)5-7-16/h2-3,8H,4-7,15H2,1H3 |
InChI Key |
HMJQDLTVFMMWDL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



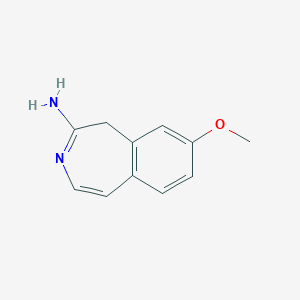


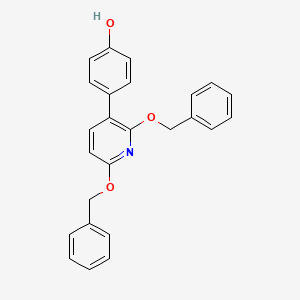
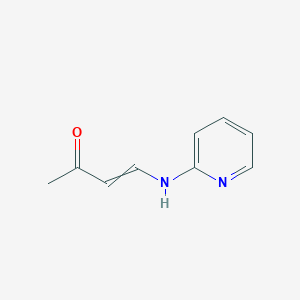
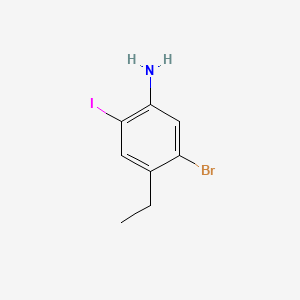
![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)


![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)


